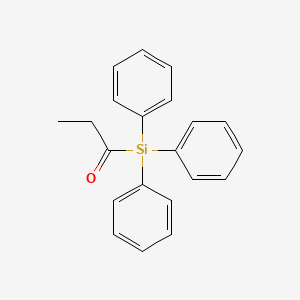

Silane, (1-oxopropyl)triphenyl-

Description

Silane, (1-oxopropyl)triphenyl- is an organosilicon compound characterized by a central silicon atom bonded to three phenyl groups and a 1-oxopropyl (propionyl) group. This structure combines the hydrophobic and steric bulk of phenyl substituents with the reactive ketone functionality of the oxopropyl chain. Such silanes are typically employed in coatings, adhesives, and composite materials due to their dual organic-inorganic nature, which facilitates interfacial bonding between dissimilar materials .

Properties

CAS No. |

2294-99-7 |

|---|---|

Molecular Formula |

C21H20OSi |

Molecular Weight |

316.5 g/mol |

IUPAC Name |

1-triphenylsilylpropan-1-one |

InChI |

InChI=1S/C21H20OSi/c1-2-21(22)23(18-12-6-3-7-13-18,19-14-8-4-9-15-19)20-16-10-5-11-17-20/h3-17H,2H2,1H3 |

InChI Key |

RCFKPCFKDVDMME-UHFFFAOYSA-N |

SMILES |

CCC(=O)[Si](C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3 |

Canonical SMILES |

CCC(=O)[Si](C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3 |

Origin of Product |

United States |

Comparison with Similar Compounds

Data Tables

Table 1: Key Properties of Selected Silanes

Table 2: EMI Shielding Performance of Silane-Treated Materials (Hypothetical Comparison)

| Silane Type | EMSE (dB) | Durability (cycles) | Reference |

|---|---|---|---|

| Phenyl-substituted silane | 55–60 | >100 | |

| Alkyl-substituted silane | 30–40 | 50–70 |

Research Findings and Challenges

- Enhanced Durability : Silanization with aromatic groups (e.g., phenyl) improves mechanical and chemical stability in copper-coated textiles, suggesting analogous benefits for (1-oxopropyl)triphenylsilane in metal-polymer composites .

- Limitations: The requirement for hydroxylated substrates and sensitivity to hydrolysis conditions may restrict its use in non-polar matrices .

- Contradictions : While emphasizes the role of silanes in EMI shielding, highlights their dependency on substrate chemistry, indicating that performance varies significantly with surface pretreatment.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.